5-Chloro-1H-indole-6-carbonitrile
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Overview
Description
5-Chloro-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 . It has a molecular weight of 176.60 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI representation of the molecule isInChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.60 g/mol and a density of 1.4±0.1 g/cm3 . Its boiling point is 393.3±22.0 °C at 760 mmHg . The compound has a topological polar surface area of 39.6 Ų and a heavy atom count of 12 .Scientific Research Applications
Synthesis and Chemical Reactions
5-Chloro-1H-indole-6-carbonitrile serves as a versatile intermediate in the synthesis of complex organic compounds. It has been utilized in various chemical reactions to produce novel compounds with potential biological activities. For example, Kobayashi et al. (2015) prepared 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles, derived from 1-(2-bromophenyl)ethanones or propan-1-ones, with propanedinitrile in a Cu-catalyzed reaction, highlighting its role in synthesizing heterocyclic compounds (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Biological Activities and Applications
The compound has been involved in the creation of molecules with potential anticancer properties. Radwan, Alminderej, and Awad (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds via a one-pot, multicomponent reaction, including this compound, showing potent anticancer activities against human colon and lung cancer cell lines (Radwan, Alminderej, & Awad, 2020).
Material Science and Other Applications
In material science, this compound derivatives have been explored for their potential as corrosion inhibitors and for other applications requiring molecular modification. Gupta et al. (2018) synthesized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, using this compound as a precursor, which showed excellent corrosion inhibition efficiency for mild steel in hydrochloric acid medium, indicating its utility in developing environmentally friendly corrosion inhibitors (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).
Environmental Applications
The indole derivative, including this compound, has been utilized in synthesizing new environmentally friendly antifouling acrylic metal salt resins, demonstrating its significance in environmental protection applications. Chunhua et al. (2020) synthesized multifunctional acrylic metal salt resins incorporating the indole derivative, showing improved antifouling performance in marine environments (Chunhua, Feng, Li, Zhao, & Yu, 2020).
Safety and Hazards
Future Directions
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Researchers hope that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Mechanism of Action
Target of Action
5-Chloro-1H-indole-6-carbonitrile is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the indole derivative.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indole-6-carbonitrile, like other indole derivatives, is known to interact with multiple receptors, which makes it useful in developing new derivatives
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
5-chloro-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHWURGVUMHRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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